Cas no 216974-75-3 (Bevacizumab)

Bevacizumab structure
Nom du produit:Bevacizumab
Numéro CAS:216974-75-3
Le MF:
Mégawatts:
CID:911980
Bevacizumab Propriétés chimiques et physiques
Nom et identifiant
-
- Avastin
- BEVACIZUMAB
- BevacizuMab [USAN:INN]
- Anti-vegf monoclonal antibody
- Immunoglobulin G1, anti-(human vascular endothelial growth factor) (human-mouse monoclonal rhumab-vegf gamma1-chain), disulfide with human-mouse monoclonal rhumab-vegf light chain, dimer
- Rhumab-vegf
- Unii-2S9zzm9Q9v
- Avastatin
- Bevacizumab
-
Propriétés calculées
- Qualité précise: 174.03168
Propriétés expérimentales
- Solubilité: Soluble dans le diméthylsulfoxyde
- Le PSA: 54.37
Bevacizumab PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Biosynth | FB76708-5 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 5mg |
$544.50 | 2023-01-04 | ||
TargetMol Chemicals | T9904-1mg |
Bevacizumab |
216974-75-3 | 27.1 mg/mL | 1mg |
¥ 1320 | 2024-07-20 | |
DC Chemicals | A005-25mg |
Bevacizumab |
216974-75-3 | 25mg |
$700.0 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303060-5mg |
Bevacizumab |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
¥4899.90 | 2023-09-04 | |
TargetMol Chemicals | T9904-5 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 5mg |
¥ 4,450 | 2023-07-11 | |
TargetMol Chemicals | T9904-25 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 25mg |
¥ 11,500 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9904-5 mg |
Bevacizumab |
216974-75-3 | 99.1% | 5mg |
¥5225.00 | 2022-02-28 | |
Biosynth | FB76708-2 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 2mg |
$266.20 | 2023-01-04 | ||
TargetMol Chemicals | T9904-10 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 10mg |
¥ 6,650 | 2023-07-11 | |
A2B Chem LLC | AF28015-5mg |
Avastin |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
$804.00 | 2024-04-20 |
Bevacizumab Littérature connexe
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
216974-75-3 (Bevacizumab) Produits connexes
- 20175-84-2([1,2'-Binaphthalene]-5,5',8,8'-tetrone,1',4-dihydroxy-2,3'-dimethyl-, (1R)-)
- 475-38-7(Naphthazarin)
- 481-39-0(Juglone)
- 14787-38-3(5-hydroxy-7-methyl-1,4-dihydronaphthalene-1,4-dione)
- 1805018-36-3(6-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1824195-97-2(METHYL 3-AMINO-2,2,4-TRIMETHYLPENTANOATE)
- 941978-22-9(1-(4-methylphenyl)-3-{(3-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1355247-49-2(2-chloro-1-fluoro-4-(3-nitrophenyl)benzene)
- 1780300-21-1(2-1-(aminomethyl)cyclopropyl-4,6-difluorophenol)
- 1352041-45-2(4-Bromo-5-(chloromethyl)thiazole)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:216974-75-3)Bevacizumab

Pureté:99%/99%/99%/99%
Quantité:1mg/2mg/5mg/10mg
Prix ($):201.0/341.0/614.0/928.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:216974-75-3)Bevacizumab

Pureté:97%+
Quantité:100mg
Prix ($):2000